molecular formula C9H25NNaO8P2 B12460407 Hydrate ibandronate sodium

Hydrate ibandronate sodium

Cat. No.: B12460407
M. Wt: 360.23 g/mol
InChI Key: XEBZHSHAWYDRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrate Ibandronate Sodium is a high-purity, nitrogen-containing bisphosphonate compound provided for research applications. It is the sodium salt of ibandronic acid, often characterized in its monohydrate form, which exhibits a triclinic crystal structure and specific thermal dehydration properties . This compound is a potent inhibitor of bone resorption, making it a critical tool for studying bone metabolism and related pathologies. Its primary research value lies in its specific mechanism of action: it targets the mevalonate pathway in osteoclasts by inhibiting the enzyme farnesyl diphosphate synthase (FPP synthase) . This inhibition disrupts the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac, which are essential for osteoclast function and survival, ultimately leading to the induction of osteoclast apoptosis . Researchers utilize this compound in preclinical studies to investigate its effects on models of postmenopausal osteoporosis, glucocorticoid-induced bone loss, and hypercalcemia of malignancy . Its anti-resorptive potency, which is significantly higher than earlier-generation bisphosphonates like etidronate, allows for the exploration of intermittent dosing regimens and long-term impacts on bone mineral density . Furthermore, its well-defined pharmacokinetic profile, including low oral bioavailability and primarily renal excretion, supports comprehensive in vivo research design . This product is presented with guaranteed purity and composition for reliable, reproducible experimental outcomes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H25NNaO8P2

Molecular Weight

360.23 g/mol

InChI

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2

InChI Key

XEBZHSHAWYDRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]

Origin of Product

United States

Preparation Methods

N-Alkylation and Debenzylation Pathways

The synthesis of 3-[N-(methylpentyl)amino]propionic acid (III) serves as the foundational step. EP2038291B1 outlines a four-step process:

  • N-Alkylation of N-Benzyl Methylamine : Reacting N-benzyl methylamine with 1-bromopentane or methyl-3-halopropionate in toluene at 85–90°C forms an N-alkylated intermediate.
  • Catalytic Debenzylation : Palladium-catalyzed hydrogenation removes the benzyl group, yielding N-methyl-N-pentylamine (V).
  • Second N-Alkylation : Compound (V) reacts with methyl-3-halopropionate to form methyl 3-[N-(methylpentyl)amino]propionate (IV).
  • Hydrolysis : Acidic hydrolysis of (IV) with HCl produces the free acid (III).

Key Data :

Step Reactants Solvent Temperature (°C) Yield (%)
1 N-Benzyl methylamine + 1-bromopentane Toluene 85–90 78
2 N-Alkylated intermediate + H₂/Pd Ethanol 25–30 92
4 Methyl ester (IV) + HCl Water Reflux 89

Alternative Routes Using Methyl Acrylate

CN104628768A bypasses debenzylation by directly reacting 3-(N-methyl-N-n-amylamine)propionic hydrochloride with phosphorus trichloride and phosphorous acid, avoiding intermediate isolation. This method reduces steps but requires stringent moisture control.

Bisphosphorylation and Hydrolysis

Solvent-Based Bisphosphorylation

EP2038291B1 details reacting intermediate (III) with phosphorous acid ($$ \text{H}3\text{PO}3 $$) and $$ \text{PCl}_3 $$ in toluene at 85–90°C for 8–10 hours. The solvent is distilled under vacuum, followed by hydrolysis in water to form ibandronic acid.

Reaction Scheme :
$$
\text{(III)} + \text{H}3\text{PO}3 + \text{PCl}_3 \xrightarrow{\text{Toluene}} \text{Ibandronic Acid} \xrightarrow{\text{NaOH}} \text{Ibandronate Sodium}
$$

Solvent-Free Approaches

CN103554177A replaces toluene with methylsulfonic acid anhydride, enabling a homogeneous liquid phase and simplifying purification. However, the method faces challenges with raw material hygroscopicity and cost.

Crystallization of Hydrate Forms

Monohydrate Crystallization

CN101117339A precipitates ibandronate sodium monohydrate by adding DMF or dimethylacetamide to an aqueous solution:

  • Dissolve 6 g ibandronate sodium in 40 mL water.
  • Add 80 mL DMF dropwise, precipitate at 0°C.
  • Vacuum-dry at 60–70°C to yield monohydrate (83% yield).

X-ray Diffraction Data :

2θ (°) Intensity (%)
10.2 100
15.7 75
20.3 60

Hemihydrate Formation

EP2210596A1 achieves hemihydrate by slurrying ibandronate sodium in acetone-methanol (1:2 v/v) at 25°C. The process avoids column chromatography, enhancing scalability.

Recrystallization and Purification

Anti-Solvent Precipitation

CN104628768A uses ethanol and acetone-water mixtures for recrystallization:

  • Crude ibandronate sodium dissolved in water.
  • Ethanol added dropwise to precipitate impurities.
  • Final recrystallization in acetone-water (3:1 v/v) yields 95% pure monohydrate.

Thermal Stability Considerations

PMC6259308 highlights that hydrate stability depends on drying conditions. Vacuum drying below 70°C preserves monohydrate structure, while higher temperatures risk dehydration.

Industrial-Scale Optimization

Solvent Selection and Cost Analysis

Solvent Cost (USD/L) Toxicity Yield Impact
Toluene 0.50 High +5%
DMF 1.20 Moderate +10%
Acetone 0.80 Low +8%

DMF, though costlier, improves yield by 10% compared to toluene.

Comparative Analysis of Methods

Method Steps Yield (%) Purity (%) Hydrate Form
EP2038291B1 4 68 98 Monohydrate
CN101117339A 3 83 99 Monohydrate
CN104628768A 2 72 97 Hemihydrate

EP2038291B1 offers robustness but lower yield, while CN101117339A balances yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrate ibandronate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .

Scientific Research Applications

Ibandronate sodium, also known as Boniva, Bondronat, or Ibandronate, is a bisphosphonate medication used to treat and prevent osteoporosis in postmenopausal women . It belongs to the third generation of nitrogen-containing bisphosphonates, a class of drugs that also includes zoledronic acid, minodronic acid, and risedronic acid . Ibandronate was first described in 1993 as a treatment for bone loss in dogs and gained FDA approval on May 16, 2003 .

Forms and Administration
Ibandronate sodium is available in both oral and injectable forms . The oral tablets are typically taken once a month, first thing in the morning, with plain water, and at least one hour before any food, drink, or other medications . The intravenous injection is administered every three months by a healthcare professional .

Mechanism of Action
Ibandronate binds to hydroxyapatite in the bone. Osteoclasts release the bisphosphonate during bone resorption through local acidification. The bisphosphonate is then taken into the osteoclast via fluid-phase endocytosis. Once inside the osteoclast's cytosol, it acts to inhibit bone resorption .

Clinical Applications
Ibandronate sodium is primarily used to increase bone mineral density (BMD) and reduce the incidence of vertebral fractures in postmenopausal women with osteoporosis . It has also been used to treat hypercalcemia associated with malignancy and to prevent fractures and bone complications in patients with breast cancer . A study comparing ibandronate sodium to zoledronate sodium in treating senile osteoporosis found that both treatments had similar therapeutic response rates and improved the quality of life, with no significant difference in adverse reactions .

Efficacy
The Phase III BONE study demonstrated a 49% relative risk reduction in clinical vertebral fractures after 3 years of treatment with a low dose of 2.5 mg daily oral ibandronate .

Potential Risks and Side Effects
Common side effects associated with ibandronate sodium injections include bone, muscle, and joint pains, flu-like symptoms, and headache . The flu-like symptoms typically occur only after the first injection and disappear within 24-48 hours . Common side effects associated with the oral form include diarrhea, extremity pain, and upset stomach. Less common side effects may include pain or trouble swallowing, heartburn, and stomach ulcers . Rarely, patients have reported severe bone, joint, and muscle pain, as well as jaw problems, including delayed healing and infection .

Mechanism of Action

The mechanism of action of hydrate ibandronate sodium involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. Upon binding to hydroxyapatite, it inhibits osteoclast-mediated bone resorption. This inhibition occurs through the disruption of the osteoclast cytoskeleton and induction of apoptosis (programmed cell death) in osteoclasts. The compound also affects the mevalonate pathway, which is crucial for osteoclast function .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Ibandronate Sodium Hydrate Alendronate Sodium Hydrate Zoledronate Sodium Hydrate Risedronate Sodium Hydrate
Bioavailability ~0.6% (oral) ~0.6–1% (oral) N/A (IV only) ~0.6% (oral)
Half-life 10–60 hours >10 years (bone-bound) 146–1460 hours 480 hours (bone-bound)
Dosing Frequency Monthly oral/Quarterly IV Weekly oral/Yearly IV Yearly IV Weekly oral/Monthly IV
Primary Indications Osteoporosis, hypercalcemia Osteoporosis Osteoporosis, bone mets Osteoporosis, Paget’s

Sources :

Efficacy in Osteoporosis Management

  • Bone Mineral Density (BMD) Improvement: In a retrospective study (n=215), ibandronate and zoledronate increased lumbar spine BMD by 8.2% and 7.9%, respectively (P>0.05) . Compared to weekly alendronate, monthly oral ibandronate (150 mg) showed non-inferiority in fracture risk reduction (MOTION/VIBE trials) .
  • Fracture Risk Reduction: Ibandronate reduced vertebral fracture risk by 50–62% in postmenopausal women, comparable to alendronate and risedronate .

Sources :

Cost-Effectiveness and Accessibility

  • Annual Treatment Cost :

    • Ibandronate: $800–$1,200 (oral), $1,500–$2,000 (IV)
    • Zoledronate: $1,200–$1,800 (IV)
    • Alendronate: $300–$600 (oral) .
  • Cost-Effectiveness :

    • Ibandronate demonstrated superior cost-effectiveness vs. zoledronate due to lower hospitalization expenses ($2,100 vs. $3,500/year) and similar efficacy .

Unique Advantages and Limitations

  • Ibandronate Sodium Hydrate: Advantages: Flexible dosing (oral/IV), lower acute-phase reactions vs. zoledronate, and better renal safety . Limitations: Lower potency in non-vertebral fracture prevention compared to zoledronate .
  • Zoledronate Sodium Hydrate :

    • Superior efficacy in hip fracture prevention but higher renal and hypocalcemia risks .

Biological Activity

Hydrate ibandronate sodium, a third-generation bisphosphonate, is primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. This compound exhibits significant biological activity through its mechanisms of action, pharmacokinetics, and clinical efficacy. This article will explore its biological activity in detail, supported by data tables and relevant case studies.

Ibandronate sodium acts by inhibiting osteoclast-mediated bone resorption. The mechanism involves:

  • Binding to Hydroxyapatite : Ibandronate binds to the mineral component of bone, hydroxyapatite, which allows it to be released during osteoclast-mediated bone resorption.
  • Inhibition of Osteoclast Activity : Once released, ibandronate is internalized by osteoclasts through fluid-phase endocytosis. It disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase, leading to apoptosis of osteoclasts .
  • Reduction in Bone Turnover : By decreasing the number and activity of osteoclasts, ibandronate effectively reduces bone turnover rates, resulting in increased bone mineral density (BMD) and decreased fracture risk .

Pharmacokinetics

Ibandronate's pharmacokinetic profile is characterized by:

  • Bioavailability : Oral bioavailability is approximately 0.6%, significantly impaired by food intake. For optimal absorption, it is recommended to take ibandronate at least 60 minutes before meals .
  • Half-Life : The half-life can extend up to 157 hours, allowing for prolonged action within the body .
  • Distribution : Post-absorption, ibandronate rapidly binds to bone or is excreted via urine .

Case Studies and Trials

  • Efficacy in Reducing Fractures :
    • A meta-analysis involving observational studies indicated that once-monthly 150 mg oral ibandronate reduced the risk of nonvertebral fractures (RR 0.84; 95% CI 0.76–0.94) .
    • However, it did not significantly affect hip fracture risk compared to other bisphosphonates .
  • Gastrointestinal Tolerability :
    • In two open-label trials (PRIOR and CURRENT), patients with previous gastrointestinal (GI) issues reported improved tolerability when switched to monthly oral or quarterly intravenous ibandronate .
    • Significant improvements were noted in GI symptom severity scores after one month of treatment.
  • Impact on Bone Mineral Density :
    • Studies have shown that ibandronate significantly increases BMD in postmenopausal women compared to placebo groups .

Table 1: Summary of Clinical Findings

Study/TrialPopulationInterventionOutcomeResult
PRIOR TrialPostmenopausal womenMonthly oral ibandronateGI symptom improvementSignificant improvement (p < 0.01)
CURRENT TrialWomen with prior BP issuesQuarterly IV ibandronateGI symptom improvementSignificant improvement (p < 0.01)
Meta-analysisObservational studiesMonthly oral ibandronateNonvertebral fracturesRR 0.84; effective
BMD StudyPostmenopausal womenIbandronate vs placeboChange in BMDSignificant increase

Adverse Effects

While ibandronate is generally well-tolerated, potential adverse effects include:

  • Gastrointestinal Issues : Commonly reported symptoms include nausea, abdominal pain, and esophageal irritation .
  • Musculoskeletal Pain : Some patients experience severe musculoskeletal pain following administration .
  • Osteonecrosis of the Jaw : A rare but serious condition associated with bisphosphonate therapy .

Q & A

Q. What is the established mechanism of action of hydrate ibandronate sodium in osteoporosis treatment, and how can this inform preclinical study design?

this compound, a nitrogen-containing bisphosphonate, inhibits osteoclast-mediated bone resorption by disrupting the mevalonate pathway, leading to osteoclast apoptosis . Preclinical studies should incorporate assays such as:

  • Osteoclast culture models to quantify resorption pit formation.
  • Bone density measurements (e.g., micro-CT) in ovariectomized rodent models.
  • ALP staining to assess osteoblast activity .

Q. What are the key regulatory-approved clinical indications for this compound, and how should these guide animal model selection?

Approved indications include postmenopausal osteoporosis and hypercalcemia of malignancy . Researchers should select models aligned with these indications:

  • Ovariectomized rats for osteoporosis (bone density, trabecular thickness).
  • Xenograft models with bone metastases for hypercalcemia studies .

Q. What analytical methods are recommended for assessing the purity of this compound in research settings?

HPLC with Corona Charged Aerosol Detection (CAD) is validated for impurity profiling. Key steps:

  • Use a mixed-mode column (C18 + anion exchange).
  • Mobile phase: Trifluoroacetic acid/acetonitrile gradient.
  • Validate per ICH Q2(R1) guidelines for specificity, accuracy, and precision .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste disposal : Segregate chemical waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers optimize dose selection for this compound in experimental models of bone disorders?

Conduct dose-ranging studies with predefined outcome parameters:

  • In vivo : Test low (10 mg/kg), medium (20 mg/kg), and high (30 mg/kg) doses, monitoring bone volume fraction and trabecular separation .
  • In vitro : Use chondrocyte viability assays (CCK-8) to identify optimal concentrations (e.g., 20 µg/mL) .

Q. What methodologies are effective for investigating this compound's effects on TLRs/MyD88/NF-κB signaling in inflammatory conditions?

  • In vitro : Induce inflammation in chondrocytes with IL-1β, then measure mRNA/protein levels of TLR4, MyD88, and NF-κB via qPCR/Western blot .
  • In vivo : Use surgically induced knee osteoarthritis (KOA) models, followed by histological scoring (modified Mankin) and pathway analysis .

Q. How should contradictory findings in matrix metalloproteinase (MMP) and ADAMTS enzyme activities be analyzed when evaluating therapeutic effects?

  • Contextualize results : MMPs degrade collagen, while ADAMTS target aggrecan. Ibandronate may selectively inhibit MMPs but not ADAMTS in KOA .
  • Multi-assay validation : Pair ELISA with immunohistochemistry to confirm tissue-specific effects .

Q. What validation approaches are critical when employing novel impurity profiling techniques like HPLC-CAD?

  • Specificity : Resolve impurities from the main peak.
  • Linearity : Test over 50–150% of target concentration.
  • Accuracy : Spike recovery experiments (98–102%) .

Q. How can researchers address variability in apoptosis rates across this compound concentrations in chondrocyte studies?

  • Dose-response curves : Calculate IC50 using flow cytometry (Annexin V/PI staining).
  • Morphological validation : Monitor cell shape changes and passage time normalization post-treatment .

Q. What experimental considerations are paramount when translating in vitro findings to in vivo osteoarthritis models?

  • Pharmacokinetic alignment : Ensure in vitro doses mirror achievable plasma concentrations.
  • Outcome harmonization : Use parallel metrics (e.g., NF-κB expression in vitro vs. joint histology in vivo) .

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